molecular formula C6H5NO3 B014830 5-Hydroxypyridine-2-carboxylic acid CAS No. 15069-92-8

5-Hydroxypyridine-2-carboxylic acid

Cat. No. B014830
CAS RN: 15069-92-8
M. Wt: 139.11 g/mol
InChI Key: CGRRUFNHHQCLDZ-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

To DMSO (25 mL) was added 5-hydroxy-pyridine-2-carboxylic acid (1.0 g) and CDI (1.3 g). After 15 minutes N-hydroxy-isobutyramidine (820 mg) was added. After 1 hour the mixture was heated to 90° C. for 1 hour. After the mixture reached room temperature, it was diluted with EA and washed three times with HCl (0.1 M). The organic phase was dried (Na2SO4) and concentrated to provide the title compound. MS ESI+: m/z=206 [M+H]+.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.[OH:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:14])=O)=[N:10][CH:11]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.O[NH:28][C:29](=[NH:33])[CH:30]([CH3:32])[CH3:31]>CC(=O)OCC>[CH:30]([C:29]1[N:33]=[C:12]([C:9]2[N:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=2)[O:14][N:28]=1)([CH3:32])[CH3:31]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C(=O)O
Name
Quantity
1.3 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Two
Name
Quantity
820 mg
Type
reactant
Smiles
ONC(C(C)C)=N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached room temperature
WASH
Type
WASH
Details
washed three times with HCl (0.1 M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NOC(=N1)C1=CC=C(C=N1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.